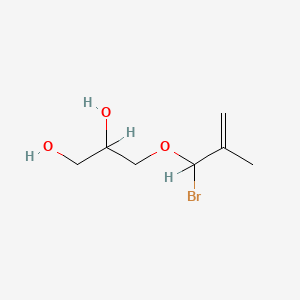![molecular formula C9H11ClO2 B13947200 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride CAS No. 411213-70-2](/img/structure/B13947200.png)
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxobicyclo[321]octane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a ketone and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride typically involves the reaction of a bicyclic ketone with thionyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0°C to room temperature. The reaction proceeds through the formation of an intermediate chlorosulfonate, which then undergoes elimination to form the desired carbonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of thionyl chloride in large quantities requires careful handling and appropriate safety measures due to its corrosive nature.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: The ketone group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Carboxylic acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. The ketone group can participate in reduction and oxidation reactions, making the compound versatile in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxobicyclo[3.2.1]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
7-Oxobicyclo[3.2.1]octane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride.
7-Oxobicyclo[3.2.1]octane-1-thiol: Similar structure but with a thiol group instead of a carbonyl chloride.
Uniqueness
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride is unique due to the presence of both a ketone and a carbonyl chloride functional group. This combination of functional groups allows for a wide range of chemical reactions and makes the compound a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
411213-70-2 |
|---|---|
Formule moléculaire |
C9H11ClO2 |
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
7-oxobicyclo[3.2.1]octane-1-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO2/c10-8(12)9-3-1-2-6(5-9)4-7(9)11/h6H,1-5H2 |
Clé InChI |
OFGVNRFUUQSMRF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(=O)C(C1)(C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



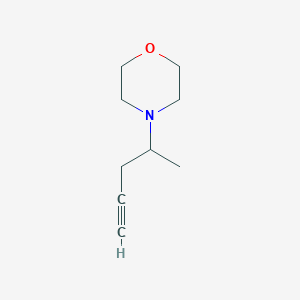

![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
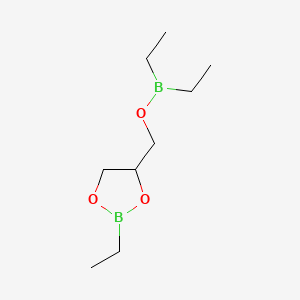
![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)


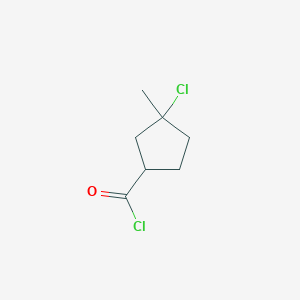
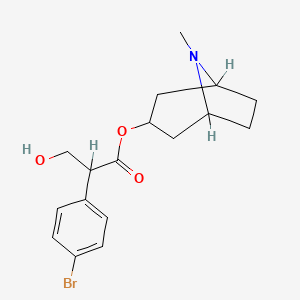
![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)
![6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)
